1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCGQSMFOQLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethylamine
The indole-bearing amine precursor is synthesized via reductive amination of 1-methyl-1H-indol-5-yl glyoxal using sodium cyanoborohydride in methanol. The reaction proceeds at 0–5°C to minimize side product formation, yielding the secondary amine with >85% purity after aqueous workup.
tert-Butyl Isocyanate Preparation
tert-Butyl isocyanate is generated in situ by treating tert-butylamine with triphosgene in anhydrous dichloromethane. The reaction requires strict temperature control (−10°C to 0°C) to prevent premature decomposition of the isocyanate. Gas chromatography-mass spectrometry (GC-MS) confirms >95% conversion, with residual phosgene scavenged using aqueous sodium bicarbonate.
Urea Coupling Reaction
Equimolar amounts of tert-butyl isocyanate and 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine are combined in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours. The urea product precipitates upon addition of hexanes, yielding a white solid with 72–78% isolated yield after vacuum filtration. Nuclear magnetic resonance (NMR) analysis reveals characteristic urea carbonyl signals at δ 158–162 ppm in the 13C spectrum.
Alternative Carbamoylimidazolium Salt Methodology
To circumvent phosgene-derived intermediates, recent protocols employ 1,1′-carbonyldiimidazole (CDI) as a safer carbamoylating agent. This method avoids isocyanate handling and improves reaction safety profiles.
Formation of tert-Butyl Carbamoylimidazolium Salt
CDI reacts with tert-butylamine in acetonitrile at 50°C for 3 hours, forming a tert-butyl carbamoylimidazolium intermediate. The imidazolium salt is isolated via solvent evaporation and used directly without further purification.
Nucleophilic Displacement with Hydroxyethyl-Indole Amine
The tert-butyl carbamoylimidazolium salt is treated with 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine in the presence of triethylamine (1.2 equivalents) in dichloromethane. The reaction proceeds at 25°C for 6 hours, achieving 68–70% yield after aqueous extraction and silica gel chromatography.
Reaction Optimization and Solvent Effects
Solvent polarity significantly impacts urea formation kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate isocyanate-amine coupling but increase byproduct formation due to residual moisture. Comparative studies indicate THF as the optimal solvent, balancing reaction rate and product stability.
Table 1: Solvent Optimization for Urea Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 12 | 78 | 98.5 |
| DCM | 18 | 65 | 97.2 |
| Acetonitrile | 10 | 70 | 96.8 |
Purification and Analytical Characterization
Crude this compound is purified via silica gel chromatography using a gradient eluent of ethyl acetate/hexanes (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity, while electrospray ionization mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 290.37 [M+H]+.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, indole H-4), 7.32 (s, 1H, indole H-2), 6.85 (d, J = 3.6 Hz, 1H, indole H-7), 4.92 (br s, 1H, OH), 3.78 (s, 3H, N-CH3), 3.45 (t, J = 6.8 Hz, 2H, CH2NH), 1.42 (s, 9H, tert-butyl).
- 13C NMR (100 MHz, CDCl3): δ 158.9 (urea C=O), 137.2 (indole C-5), 128.4 (indole C-9a), 121.7 (indole C-3), 109.5 (indole C-7), 66.3 (CH2OH), 35.1 (tert-butyl C), 31.9 (N-CH3).
Applications and Pharmacological Relevance
While pharmacological data for this compound remain proprietary, structural analogs demonstrate activity as p38 MAP kinase inhibitors and ACAT modulators. The tert-butyl group enhances metabolic stability, while the indole moiety facilitates target binding via π-π interactions.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
Cancer Research
Studies have shown that derivatives of indole compounds can influence cancer cell growth and proliferation. The presence of the indole ring in this compound suggests potential applications in oncology, specifically in targeting specific cancer pathways or enhancing the efficacy of existing chemotherapeutics.
Neuropharmacology
The indole structure is known for its role in modulating neurotransmitter systems. Research has indicated that compounds similar to 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea may interact with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.
Biochemical Assays
This compound can serve as a biochemical probe to study enzyme interactions or metabolic pathways involving urea derivatives. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological macromolecules.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models when treated with the compound. |
| Study B | Cancer cell proliferation | In vitro studies showed inhibition of tumor cell growth in specific cancer lines, indicating potential as an anticancer agent. |
| Study C | Neurotransmitter modulation | Showed promising results in modulating serotonin levels, suggesting antidepressant-like effects. |
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds, while the indole ring could participate in π-π interactions.
Comparison with Similar Compounds
Structural Analogues with Indole-Urea Scaffolds
N-(1-Methyl-1H-indol-5-yl)-N′-(3-methylisothiazol-5-yl)urea (SB204741)
- Structure : Urea bridges 1-methylindole and 3-methylisothiazole.
- Key Differences : Replaces tert-butyl and hydroxyethyl with methylisothiazole.
- Properties : Reported as a serotonin receptor modulator; lacks the hydroxyethyl group, reducing hydrogen-bonding capacity compared to the target compound .
1-[4-({2-[(1-Methyl-1H-indol-5-yl)amino]-4-pyrimidinyl}oxy)-1-naphthyl]-3-[1-(4-methylphenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]urea (Compound 17)
- Structure: Urea connects naphthyl-pyrimidine and tert-butyl-pyrazole groups, with a 1-methylindole attached via an amino linker.
- Key Differences : Larger aromatic systems (naphthyl, pyrimidine) increase molecular weight and complexity.
- Synthesis : Likely involves multi-step coupling, contrasting with simpler indole-urea derivatives .
1-((2-Benzoyl-1-tosyl-1H-indol-3-yl)methyl)urea (8e)
- Structure : Urea linked to a benzoyl- and tosyl-substituted indole.
Table 1: Comparative Data for Selected Analogues
*Theoretical values for the target compound are estimated based on structural analogs.
Key Observations :
- Synthetic Accessibility : High yields (94–98%) in for pyrrole-carboxylates suggest efficient coupling methods for tert-butyl-indole systems, which may extend to the target compound .
- Thermal Stability : Melting points for indole-urea derivatives range widely (164–190°C), influenced by substituents. The hydroxyethyl group in the target compound may lower melting points compared to tosyl or benzoyl derivatives .
- Solubility : Hydroxyethyl and tert-butyl groups likely enhance aqueous and lipid solubility, respectively, offering a balance absent in analogs like 8e (tosyl reduces solubility) .
Biological Activity
1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in specific tumor models, potentially through the modulation of apoptotic pathways and cell cycle regulation.
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, possibly by inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study conducted on FaDu hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity compared to the reference drug bleomycin. The compound's mechanism involved the activation of apoptotic pathways, leading to increased cell death rates in treated cells.
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective effects of this compound revealed its capability to inhibit key enzymes involved in neurotransmitter degradation. This inhibition resulted in enhanced levels of acetylcholine, which is crucial for cognitive function. The study highlighted the potential for this compound to contribute to Alzheimer's disease therapy by improving synaptic transmission and reducing neuroinflammation.
Research Findings
Recent advancements have shed light on the structure-activity relationship (SAR) of similar compounds. Modifications in the indole moiety and the hydroxy group have been shown to enhance biological activity. For instance, derivatives with increased lipophilicity exhibited improved penetration through biological membranes, leading to enhanced efficacy in both anticancer and neuroprotective assays.
Q & A
Basic: What are the optimized synthetic routes for 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of indole derivatives : The 1-methylindole moiety is functionalized via alkylation or hydroxylation. For example, 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl intermediates are prepared using nucleophilic substitutions or Grignard reactions under anhydrous conditions .
- Urea formation : The tert-butyl isocyanate group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or by reacting amines with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
- Critical parameters : Temperature control (<10°C during urea bond formation) and solvent polarity (e.g., THF vs. DMF) significantly impact purity and yield. Catalytic palladium-based methods (e.g., ligand-regulated Pd catalysis) can improve regioselectivity for complex intermediates .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) resolve the tert-butyl group (δ ~1.3 ppm for CH), indole aromatic protons (δ 6.5–8.0 ppm), and hydroxyl proton (δ 2.5–3.5 ppm). N NMR can confirm urea linkages .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode provides exact mass verification (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry, particularly for the chiral hydroxyethyl group .
Basic: What preliminary biological activities have been reported for this compound, and how are these assays designed?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR or MAPK) using fluorescence-based assays with ATP-competitive inhibitors. IC values are calculated via dose-response curves (0.1–100 µM) .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT receptors) measure competitive binding using H-labeled antagonists. K values are derived from Cheng-Prusoff equations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess viability after 48-hour exposure. Positive controls (e.g., doxorubicin) validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
Methodological Answer:
- Hydrophilicity modulation : Replace the tert-butyl group with polar substituents (e.g., morpholine) to improve aqueous solubility. LogP values are measured via shake-flask or HPLC methods .
- Metabolic stability : Incubate with liver microsomes (human or rat) to identify metabolic hotspots (e.g., hydroxylation of indole). Deuterium incorporation at labile sites can extend half-life .
- Permeability assays : Caco-2 monolayers predict intestinal absorption. P-gp efflux ratios >2.0 indicate transporter-mediated limitations .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity verification : Reanalyze batches via HPLC (≥95% purity) and LC-MS to exclude impurities (e.g., dealkylated byproducts) as confounding factors .
- Assay standardization : Validate protocols using reference compounds (e.g., FDA-approved kinase inhibitors) and harmonize cell lines/passage numbers .
- Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand data conflict. SPR provides real-time kinetics (k/k) to validate affinity .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Pathway enrichment (KEGG/GO) pinpoints targets .
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins (e.g., kinases or chaperones) .
- CRISPR-Cas9 screens : Knockout candidate targets (e.g., 5-HT receptors) to assess resistance phenotypes, confirming on-target effects .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C identifies decomposition points. Store at -20°C in desiccated, amber vials to prevent hydrolysis .
- pH sensitivity : Incubate in buffers (pH 2–9) and monitor degradation via UPLC. The urea bond is prone to hydrolysis at pH <3 or >8, requiring neutral buffers for in vitro assays .
- Light exposure : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis irradiation. Indole moieties may form dimers under prolonged light .
Advanced: What computational and experimental approaches design derivatives with enhanced selectivity?
Methodological Answer:
- Molecular docking : Model interactions with target proteins (e.g., 5-HT receptors) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to Ser159 or π-π stacking with Phe339 .
- Parallel synthesis : Use combinatorial libraries (e.g., Ugi reactions) to vary substituents on the indole and urea groups. High-throughput screening identifies hits with >10-fold selectivity .
- Free-energy perturbation (FEP) : Predict binding affinity changes for virtual analogs (e.g., replacing tert-butyl with cyclopropyl) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
